Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 3-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(14)10-16/h10-11H,4-9H2,1-3H3 |
InChI Key |
RWIZXBRTVLKGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2C=O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the formyl and tert-butyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is used as an intermediate for the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of spirocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its spirocyclic structure can impart unique biological activities, making it a candidate for the development of pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but the spirocyclic structure often plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-formyl-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness: Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of both formyl and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential bioactive properties. This article delves into its biological activity, synthesis, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a formyl group, and a carboxylate moiety, contributing to its biological reactivity. Its molecular formula is with a molar mass of approximately 227.3 g/mol. The unique azaspiro structure enhances its potential as a drug candidate by enabling interactions with various biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 227.3 g/mol |
| Structure | Spirocyclic |
Synthesis
The synthesis of this compound typically involves multi-step reactions including oxidation and reduction processes. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Research indicates that this compound interacts with specific protein targets, acting as a ligand that modulates their activity. This interaction can influence various biochemical pathways, suggesting its potential as a therapeutic agent.
Therapeutic Applications
- GPR119 Agonism : A study highlighted the development of derivatives based on the 7-azaspiro[3.5]nonane framework that act as GPR119 agonists, which are promising for glucose regulation in diabetic models .
- Chemokine Receptor Modulation : The compound has been linked to the regulation of chemokine receptors such as CCR3 and CCR5, which are relevant in HIV treatment and inflammatory responses .
- Anti-inflammatory Properties : Preliminary findings suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.
Case Studies
- GPR119 Agonists : In a study focused on the design of GPR119 agonists, compounds derived from the azaspiro framework demonstrated significant glucose-lowering effects in diabetic rats . This indicates the potential for developing new diabetes medications based on this scaffold.
- HIV Research : Compounds similar to this compound have shown promise in modulating chemokine receptors, which are critical in HIV pathogenesis . This positions the compound as a valuable intermediate in the synthesis of novel antiviral agents.
Comparison with Related Compounds
| Compound Name | Unique Features |
|---|---|
| Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | Different position of formyl group |
| Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Contains two nitrogen atoms in the spiro ring |
| Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | Contains an oxygen atom in the spiro ring |
These compounds exhibit varying biological activities due to differences in their functional groups and structural modifications.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate, and what purification methods are recommended?
- Methodological Answer : The synthesis typically involves:
- Reaction Setup : Stirring the reaction mixture at room temperature overnight under inert conditions to ensure completion of the spirocyclic ring formation .
- Quenching : Adding a saturated ammonium chloride solution to neutralize reactive intermediates and halt the reaction .
- Purification : Column chromatography with a solvent gradient (e.g., hexane/ethyl acetate) is recommended to isolate the product with high purity (>95%) .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity during chromatography to resolve structurally similar byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the spirocyclic framework and functional groups. For example, NMR can identify characteristic peaks for the tert-butyl group (~1.2 ppm) and formyl protons (~8-10 ppm) .
- X-ray Crystallography : Employ SHELX software for structure refinement to resolve spatial arrangements of the spirocyclic core and substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What functional groups influence the reactivity of this compound?
- Methodological Answer :
- Formyl Group : Highly reactive toward nucleophiles (e.g., Grignard reagents or hydrazines), enabling derivatization for biological testing .
- Carboxylate Ester : Participates in hydrolysis under acidic/basic conditions to yield carboxylic acids or alcohols .
- Tert-Butyl Group : Provides steric bulk, stabilizing the spirocyclic structure during reactions .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Electronic Structure Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic nature of the formyl group and its susceptibility to nucleophilic attack .
- Transition State Modeling : Identify energy barriers for key reactions (e.g., imine formation) to optimize reaction conditions .
- Solvent Effects : Use COSMO-RS simulations to predict solvation effects on reaction kinetics .
Q. What strategies resolve contradictions between experimental spectral data and proposed structures?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw) .
- X-ray Refinement : Resolve ambiguities in NOESY or COSY data by solving the crystal structure with SHELXL .
- Isotopic Labeling : Use - or -labeled analogs to confirm assignments in complex spectra .
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in SN2 reactions .
- Catalyst Screening : Evaluate Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) for aryl functionalization .
- Temperature Control : Use microwave-assisted synthesis to accelerate reactions requiring high temperatures while minimizing decomposition .
Q. What approaches are effective in analyzing the biological activity of spirocyclic derivatives?
- Methodological Answer :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays to correlate structure-activity relationships (SAR) .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding modes to biological targets .
- Metabolic Stability : Use hepatocyte microsomes to assess oxidative stability and guide structural modifications for drug development .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproduce Conditions : Verify reaction parameters (e.g., stoichiometry, solvent purity) from conflicting studies .
- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates or side products affecting yield .
- Scale-Up Effects : Test if yields decrease at larger scales due to mixing inefficiencies or heat transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
